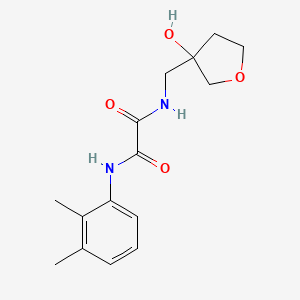

N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOX is a derivative of oxalamide and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Copper-Catalyzed Reactions : A closely related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), demonstrated efficacy as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This showcases the potential of similar oxalamide derivatives in facilitating low-temperature coupling reactions for creating diverse chemical structures (Chen et al., 2023).

Synthetic Methodologies

Acid-Catalyzed Rearrangements : An innovative synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the versatility of oxalamides in chemical synthesis and the development of new rearrangement sequences for anthranilic acid derivatives and oxalamides production (Mamedov et al., 2016).

Organic Synthesis and Experiment Design

Drug Intermediate Design : An experiment involving the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reaction treated with dimethyl oxalate indicates the potential for incorporating similar oxalamide derivatives in undergraduate courses to enhance students' interest and skills in scientific research (Min, 2015).

Structural Chemistry

Crystal Structure Analysis : The analysis of the crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, a derivative related to oxalamides, provides insights into hydrogen-bonding patterns and one-dimensional chain formation in the crystal lattice. This study contributes to understanding the structural properties of oxalamide compounds and their potential applications in designing materials with specific molecular architectures (Štefanić et al., 2004).

Coordination Chemistry

Metal-Organic Frameworks (MOFs) : A dissymmetrical oxamidate ligand was employed to construct a novel coordination polymer, demonstrating the utility of oxalamide derivatives in the synthesis of MOFs with potential applications in magnetic properties and luminescence sensing (Liu et al., 2010).

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10-4-3-5-12(11(10)2)17-14(19)13(18)16-8-15(20)6-7-21-9-15/h3-5,20H,6-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBAQONGQDEFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCOC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-diiodobenzenol](/img/structure/B2803089.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803093.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)

methanone](/img/structure/B2803101.png)

![4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2803104.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)